molecular formula C9H8N2O2S B8422479 6-Methoxybenzisothiazole-3-carboxamide

6-Methoxybenzisothiazole-3-carboxamide

Cat. No. B8422479
M. Wt: 208.24 g/mol
InChI Key: QDTDIXIANSUPPN-UHFFFAOYSA-N
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Patent
US07632831B2

Procedure details

To a solution of the amide (5.46 mmol) in methanol (100 mL) was added 10 N sodium hydroxide (12 mL). The mixture was heated at reflux for 12 h, cooled to rt, and was acidified to pH <2 by the slow addition of conc. hydrochloric acid. The organic layer was extracted with dichloromethane (2×) and was dried over sodium sulfate. The crude product was purified by chromatography (300/50/1 dichloromethane/methanol/formic acid) to provide 6-methoxy-1,2-benzisothiazole-3-carboxylic acid (89%) as a pink solid. The acid was coupled with 1,4-diazabicyclo[3.2.2]nonane according to procedure A.
Name
Quantity
5.46 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[C:7]([C:10](N)=[O:11])=[N:8][S:9][C:5]=2[CH:4]=1.[OH-:15].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[C:7]([C:10]([OH:15])=[O:11])=[N:8][S:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.46 mmol
Type
reactant
Smiles
COC1=CC2=C(C(=NS2)C(=O)N)C=C1
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (300/50/1 dichloromethane/methanol/formic acid)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(=NS2)C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.